3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-30-15-9-8-12(10-16(15)31-2)17-14(11-24)21(26)28-23-18(17)19(25)20(32-23)22(29)27-13-6-4-3-5-7-13/h3-10H,25H2,1-2H3,(H2,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXAYSIFXQVTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=CC=C4)N)N)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is involved in protein folding, degradation, and transport.
Mode of Action
It is known to interact with its target protein, potentially altering its function and leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
Information on its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable.
Biological Activity
3,6-Diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-b]pyridine family and features multiple functional groups that contribute to its biological activity. The presence of amino, cyano, and methoxy groups suggests potential for diverse interactions with biological targets.
1. Anti-inflammatory Activity
Several studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit anti-inflammatory properties. The compound's activity was evaluated through various assays:
- Cyclooxygenase (COX) Inhibition : The compound has shown promising results in inhibiting COX enzymes, which play a crucial role in inflammation. In vitro assays indicated that it significantly suppressed COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through multiple mechanisms:
- Cell Viability Assays : In vitro studies revealed that the compound effectively reduced the viability of glioma cells by inducing apoptosis and inhibiting key survival pathways such as the AKT/mTOR pathway .
Understanding the mechanisms through which this compound exerts its effects is critical for further development:
- Inhibition of Pro-inflammatory Mediators : Studies have shown that exposure to the compound leads to a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in RAW264.7 macrophage cells, indicating its potential to modulate inflammatory responses at the transcriptional level .
Case Study 1: In Vivo Anti-inflammatory Effects
In a rat model of carrageenan-induced paw edema, administration of the compound resulted in a marked reduction in paw swelling compared to controls. This suggests its effectiveness in mitigating acute inflammatory responses.
Case Study 2: Anticancer Efficacy in Glioma Models
In another study focusing on glioma cell lines, treatment with the compound led to a decrease in cell proliferation rates and increased rates of apoptosis. This was corroborated by flow cytometry analysis which indicated an increase in sub-G1 phase cells indicative of apoptosis .
Structure–Activity Relationships (SAR)
The SAR studies conducted on various analogs of thieno[2,3-b]pyridine derivatives have provided insights into how modifications can enhance biological activity:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The biological activity and physicochemical properties of thieno[2,3-b]pyridines are highly dependent on substituents at positions 4 (aryl) and 2 (N-phenyl).
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with -CN or halogens (e.g., 9c, FDI-6 derivatives) show enhanced bioactivity (e.g., FOXM1 inhibition) due to increased electrophilicity and binding affinity .
- Electron-Donating Groups (EDGs) : The target compound’s 3,4-dimethoxyphenyl group improves solubility but may reduce target-binding efficiency compared to EWGs .
Anticancer Activity (FOXM1 Inhibition)
- FDI-6 Derivatives (e.g., Compounds 6 and 16) : Demonstrated IC50 values comparable to FDI-6 (parent compound) in MDA-MB-231 cells. -CN substituents at position 2 and halogens at position 4 synergistically improved FOXM1 inhibition .
- Target Compound: No direct FOXM1 data is available, but its 5-cyano group and N-phenylcarboxamide align with active pharmacophores. The 3,4-dimethoxy group may redirect activity toward other targets (e.g., antimicrobial) .
Antimicrobial Activity
Physicochemical Properties
Key Observations :
Molecular Docking and Electrostatic Potential (MEP)
- FDI-6 Derivatives : Docking studies revealed interactions with Val296 and Leu289 residues in FOXM1’s DNA-binding domain (DBD). -CN groups created high electron density regions, enhancing binding .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation reactions using sodium ethoxide as a base, followed by refluxing intermediates (e.g., 2-chloro-N-phenylacetamide derivatives). Purification involves recrystallization from solvents like ethanol or DMSO, with yields ranging from 71% to 83% depending on the method (Method A vs. Method B) .
- Key Steps : Monitor reaction progress via TLC, and confirm purity using melting point analysis and HPLC (>98% purity criteria). IR and NMR spectroscopy are critical for verifying functional groups (e.g., NH₂ at ~3477–3397 cm⁻¹, C=O at ~1631 cm⁻¹) .
Q. How is the molecular structure confirmed post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Identifies NH, CN, and C=O stretches.
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 6.85–7.88 ppm) and substituent-specific signals (e.g., OCH₃ at δ 3.77–3.80 ppm) .
- X-ray Diffraction (XRD) : Used to determine crystal packing and bond angles (e.g., dihedral angles between thienopyridine and phenyl rings) .
Q. What solvent systems are suitable for solubility and formulation studies?
- Guidelines : Test polar aprotic solvents (DMSO, DMF) due to the compound’s hydrophobic aromatic core. For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .
Q. How are impurities tracked during synthesis?
- Strategies : Use LC-MS to detect byproducts (e.g., incomplete condensation intermediates). Compare retention times and mass-to-charge ratios (m/z) against standards. For example, a common impurity at m/z 439 corresponds to a de-brominated side product .
Advanced Research Questions
Q. How do electron-donating/withdrawing substituents on the phenyl ring influence biological activity?
- SAR Insights : Electron-withdrawing groups (e.g., Br, CN) enhance binding to targets like FoxM1 by increasing electrophilicity, while electron-donating groups (e.g., OCH₃) improve solubility but may reduce potency. Substituent positioning (meta vs. para) also affects steric interactions .
- Experimental Design : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl, 4-bromophenyl) and assay inhibitory activity via kinase profiling or cell viability assays (IC₅₀ values) .
Q. How can contradictions in antimicrobial activity data be resolved?
- Case Study : Derivatives with benzylthio groups (e.g., compound 2d) show higher activity against Proteus vulgaris than Pseudomonas aeruginosa due to differences in bacterial membrane permeability. Use disk diffusion assays with standardized inoculum sizes (0.5 McFarland) and statistical models (ANOVA) to validate trends .
Q. What computational tools are effective for predicting target binding modes?
- Approach : Perform molecular docking (AutoDock Vina) using the XRD-derived crystal structure as a template. Validate with MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., between the carboxamide group and FoxM1’s Lysine-502) .
Q. How can alternative synthetic routes improve scalability?
- Example : Tandem Knoevenagel-Michael reactions enable one-pot synthesis of pyridine intermediates, reducing step count and waste. Compare yields and purity between traditional vs. tandem methods .
Q. What strategies validate the compound’s mechanism of action in cancer models?
- Workflow :
In Vitro : Measure FoxM1 inhibition via Western blot (downregulation of survivin and cyclin B1) .
In Vivo : Use xenograft models (e.g., MDA-MB-231 tumors) with dose escalation (10–50 mg/kg, IP) and monitor tumor volume vs. controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
